N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
The compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide features a benzamide core substituted at the 4-position with a methyl(phenyl)sulfamoyl group and a thiazol-2-yl moiety at the 1-position. The thiazole ring is further substituted with a 3,4-dimethylphenyl group (Fig. 1). This structure combines sulfamoyl and thiazole pharmacophores, which are commonly associated with kinase inhibition and antibacterial activity . Spectral characterization (IR, NMR) confirms the presence of the sulfamoyl group (νS=O at ~1250 cm⁻¹) and the benzamide carbonyl (νC=O at ~1680 cm⁻¹), with tautomeric stability favoring the thione form .
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-9-10-20(15-18(17)2)23-16-32-25(26-23)27-24(29)19-11-13-22(14-12-19)33(30,31)28(3)21-7-5-4-6-8-21/h4-16H,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHIHKGMDUVHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the sulfonamide group, and the coupling of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations in the Sulfamoyl Group
The methyl(phenyl)sulfamoyl group in the target compound distinguishes it from analogs with alternative sulfonamide/sulfamoyl substitutions:
Functional Implications :
- Lipophilicity : The azepane group in increases molecular weight (MW = ~550 g/mol) and logP, possibly improving membrane permeability compared to the target compound (MW = ~450 g/mol).
- Steric Hindrance : The benzyl group in could reduce binding affinity to compact enzyme active sites compared to the smaller methyl(phenyl) group in the target compound.
Thiazole Ring Modifications
Variations in the thiazole substituent significantly alter bioactivity:
Key Observations :
- The 3,4-dimethylphenyl group in the target compound provides steric bulk that may influence selectivity for kinase targets compared to masitinib’s pyridinyl-thiazole motif .
- The 4-methylphenyl analog in lacks the sulfamoyl group but exhibits notable antioxidant activity, suggesting that substituent positioning modulates divergent biological pathways.
Benzamide Core Modifications
Replacement of the benzamide with other cores alters solubility and target engagement:
Analysis :
- The thiadiazole core in introduces additional nitrogen atoms, which may improve water solubility but reduce passive diffusion.
- Sulfamethizole’s thiadiazole-sulfonamide structure highlights the importance of the sulfamoyl group in antibacterial contexts, whereas the target compound’s benzamide-thiazole scaffold may favor kinase or anti-inflammatory applications .
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound belonging to the thiazole family, which is noted for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O2S
- Molecular Weight : 366.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring structure allows for interaction with enzymes involved in critical metabolic pathways. Preliminary studies suggest that it may inhibit enzymes associated with cancer cell proliferation and microbial growth.
- Receptor Modulation : The compound may also modulate receptor activities, influencing cellular signaling pathways that are crucial in inflammatory responses and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines through:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : Mechanistic studies suggest that it activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against a range of pathogens. The mechanism involves:
- Disruption of Cell Membranes : It appears to disrupt the integrity of bacterial cell membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : Studies have indicated that the compound can inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparative analysis with related compounds was conducted:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(3,4-Dimethylphenyl)acetamide | Structure | Moderate anticancer activity |
| Benzamide Derivative X | Structure | Strong antimicrobial properties but less effective against cancer cells |
Q & A
Q. What are the common synthetic routes for synthesizing N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2: Sulfamoylation of the benzamide moiety using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
- Step 3: Coupling of intermediates via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Critical Parameters:
- Temperature: Elevated temperatures (70–90°C) accelerate cyclization but may degrade heat-sensitive intermediates .
- Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while protic solvents (e.g., ethanol) improve sulfonamide formation .
- Catalysts: Pd-based catalysts may be used for cross-coupling steps to introduce aromatic substituents .
Optimization: Reaction monitoring via TLC or HPLC ensures intermediate purity, and recrystallization improves final product yield .
Q. How is the compound structurally characterized post-synthesis?
Answer: A combination of spectroscopic and analytical techniques is employed:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the presence of thiazole protons (δ 7.2–8.1 ppm), sulfonamide groups (δ 3.1–3.3 ppm for S-O), and benzamide carbonyls (δ 165–170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 488.58 for C25H20N4O3S2) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
- X-ray Crystallography: Resolves 3D conformation, particularly for sulfamoyl and thiazole moieties .
Q. What initial biological screening approaches are used to evaluate this compound’s activity?
Answer: In Vitro Assays:
- Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases (e.g., COX-2, EGFR) .
Key Metrics: Dose-response curves, selectivity indices, and comparison to positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity and pharmacokinetics?
Answer: Structure-Activity Relationship (SAR) Insights:
Pharmacokinetics:
- Solubility: Polar substituents (e.g., -OH, -OMe) improve aqueous solubility but reduce bioavailability .
- Metabolism: Methyl groups on the phenyl ring slow hepatic clearance (CYP450-mediated) .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
Answer: Case Example: Discrepancies in antimicrobial activity may arise from:
- Strain Variability: Use standardized strains (e.g., ATCC) and replicate assays across independent labs .
- Assay Conditions: Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% v/v) to avoid false negatives .
- Structural Confirmation: Verify compound purity and identity via LC-MS to rule out degradation products .
Statistical Approaches: Meta-analysis of dose-response data and application of Hill slope models to quantify efficacy thresholds .
Q. How does the compound interact with specific molecular targets, and what methods elucidate these interactions?
Answer: Mechanistic Studies:
- Molecular Docking: Predict binding modes with targets (e.g., EGFR kinase domain) using AutoDock or Schrödinger .
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD values) for protein targets .
- Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells by measuring thermal stabilization of proteins .
Key Findings: The sulfamoyl group forms hydrogen bonds with catalytic residues (e.g., Lys745 in EGFR), while the thiazole ring participates in π-π stacking with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
